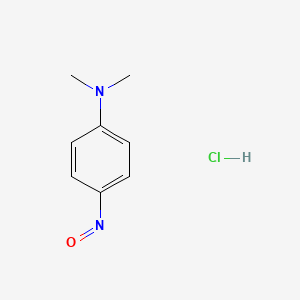

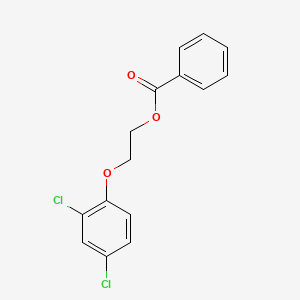

![molecular formula C27H24O8 B1620234 [2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate CAS No. 7494-44-2](/img/structure/B1620234.png)

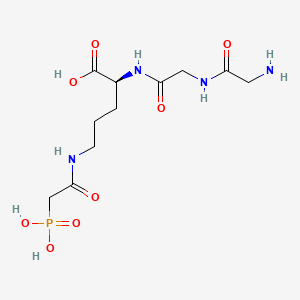

[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate

Descripción general

Descripción

[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate, also known as MBOB, is a synthetic compound that has gained attention in the scientific community for its potential application in biomedical research. MBOB is a member of the class of oxan derivatives, which are organic compounds containing a cyclic ether with an oxygen atom bridging two carbon atoms.

Aplicaciones Científicas De Investigación

Antineoplastic Agent Development

A review highlights the development of a novel series of compounds demonstrating significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and can modulate multi-drug resistance, primarily through apoptosis induction and mitochondrial function alteration. Such research underlines the potential of structurally complex benzoates in antineoplastic drug development (Mohammad Hossain et al., 2020).

Antioxidant Capacity and Reaction Pathways

The ABTS/PP Decolorization Assay provides insight into the antioxidant capacity of compounds, including the reaction pathways of phenolic antioxidants. This review elucidates two principal pathways: coupling adduct formation and oxidation without coupling, emphasizing the specificity of reactions for certain antioxidants (I. Ilyasov et al., 2020).

Synthetic Utility and Pharmaceutical Precursor Role

Methyl-2-formyl benzoate, recognized for its variety of pharmacological activities, serves as an example of how structurally related benzoates can function as bioactive precursors in organic synthesis, highlighting the compound's versatility and significance in preparing medical products (S. Farooq and Z. Ngaini, 2019).

Environmental and Health Implications of Synthetic Phenolic Antioxidants

Research into synthetic phenolic antioxidants like BHT and DBP reveals their presence in various environmental matrices and potential human health impacts, including toxicity and endocrine disruption. This research underscores the importance of understanding the environmental behavior and health implications of chemical compounds used in industry (Runzeng Liu and S. Mabury, 2020).

Clinical Uses and Potential Hazards of Preservatives

A systematic review of sodium benzoate and potassium sorbate, highlighting their invaluable preservative roles and potential hazards, including allergenicity and cognitive functioning impact. This review balances the clinical benefits against potential risks, illustrating the complex considerations in the use of chemical agents (Joseph D. Piper and P. Piper, 2017).

Propiedades

IUPAC Name |

(4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEZHORWKBBBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996443 | |

| Record name | 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate | |

CAS RN |

7494-44-2 | |

| Record name | NSC400292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

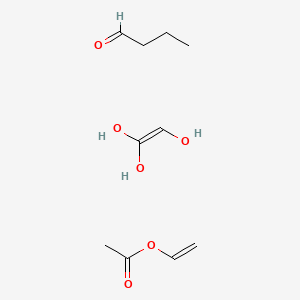

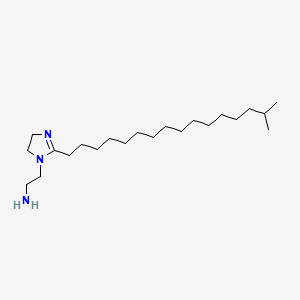

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)